molecular formula C10H12N4OS B14888560 2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide

2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B14888560
M. Wt: 236.30 g/mol
InChI Key: WOWHWDMRVISPIE-UHFFFAOYSA-N
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Description

2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that features a pyrazole ring substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole derivative. The final step involves the acylation of the pyrazole derivative with chloroacetamide under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
  • 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride

Uniqueness

2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide is unique due to the presence of both a pyrazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological and chemical activities .

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-amino-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C10H12N4OS/c11-6-10(15)13-9-3-4-12-14(9)7-8-2-1-5-16-8/h1-5H,6-7,11H2,(H,13,15)

InChI Key

WOWHWDMRVISPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)CN

Origin of Product

United States

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